Calcein Deep Red™ Acetate
CAS No.:
Cat. No.: VC0211924
Molecular Formula:
Molecular Weight: 500
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 500 |
|---|
Introduction
Chemical and Physical Properties
Calcein Deep Red™ Acetate possesses specific chemical and physical characteristics that make it suitable for biological applications while providing distinctive spectral properties compared to other fluorescent probes.
Spectral Properties
The spectral characteristics of Calcein Deep Red™ Acetate, specifically after hydrolysis to Calcein Deep Red™, include:
These spectral properties place it firmly in the deep red region of the visible spectrum, making it compatible with common Cy5 filter sets used in fluorescence microscopy and flow cytometry . This spectral positioning effectively separates its signal from other common fluorophores, facilitating multicolor applications.
| Property | Characteristic |
|---|---|
| Molecular Weight | ~500 Daltons |
| Solubility | Soluble in DMSO |
| Excitation Maximum | 646-647 nm |
| Emission Maximum | 659 nm |
| Recommended Storage | -20°C |
| Filter Compatibility | Cy5 filter set |
| Storage of Stock Solution (1 month) | -20°C |
| Storage of Stock Solution (6 months) | -80°C |
Mechanism of Action
The functionality of Calcein Deep Red™ Acetate is based on its cellular uptake and subsequent enzymatic processing, which is fundamental to its application as a cell viability indicator.
Retention in Viable Cells
After hydrolysis, Calcein Deep Red™ is well-retained within viable cells due to its charged nature, which prevents it from passively diffusing across intact cell membranes . This retention is a key feature that allows for stable, long-term monitoring of cell viability and function. The specific retention in live cells with intact membranes provides a clear visual distinction between viable and non-viable cells in a population.
Applications in Cell Biology
Calcein Deep Red™ Acetate has emerged as a valuable tool in cellular biology, offering capabilities that extend beyond traditional cell viability assays to enable sophisticated experimental designs.
Cell Viability Assessment
The primary application of Calcein Deep Red™ Acetate is the assessment of cell viability . Its mechanism of action—requiring both intact cell membranes for dye retention and active intracellular esterases for hydrolysis—makes it an excellent indicator of cellular health and metabolism. Unlike some viability stains that only assess membrane integrity, Calcein Deep Red™ Acetate provides information about both membrane integrity and enzymatic activity, offering a more comprehensive assessment of cell viability.
Multicolor Analysis
One of the most significant advantages of Calcein Deep Red™ Acetate is its compatibility with other fluorophores for multicolor analysis . The compound's deep red emission profile (659 nm) allows it to be used alongside other common fluorescent probes without significant spectral overlap. This capability is particularly valuable for experiments involving GFP-transfected cells, where traditional green-fluorescent viability dyes would interfere with GFP detection .
Researchers can combine Calcein Deep Red™ Acetate with other fluorophores such as Calcein AM (green fluorescence) and Calcein Orange™ for simultaneous assessment of different cell populations or cellular parameters . This multiplexing capability enhances the information density of experimental designs, allowing for more complex and informative analyses.
Flow Cytometry Applications
Calcein Deep Red™ Acetate is well-suited for flow cytometric analysis of live cells . Its excitation and emission characteristics make it compatible with common flow cytometer configurations, particularly those equipped with red lasers. The compound can be used alongside other CytoCalcein™ dyes that are optimized for different laser lines (such as violet and blue lasers), enabling sophisticated multiparameter flow cytometry experiments .
The following table compares the spectral properties of various Calcein derivatives for multicolor applications:
| Calcein Derivative | Excitation (nm) | Emission (nm) | Compatible Filter Set |
|---|---|---|---|
| Calcein AM | 490 | 515 | FITC |
| Calcein Blue AM | 360 | 445 | DAPI |
| Calcein UltraBlue AM | 360 | 445 | DAPI |
| Calcein Orange™ Diacetate | 525 | 550 | PE |
| Calcein Red™ AM | 560 | 574 | TRITC |
| Calcein Deep Red™ Acetate | 646-647 | 659 | Cy5 |
| CytoCalcein™ Violet 450 | 408 | 450 | Pacific Blue |
| CytoCalcein™ Violet 500 | (Not specified) | 500 | AmCyan |
Protocols and Usage Guidelines
Effective utilization of Calcein Deep Red™ Acetate requires appropriate preparation, handling, and experimental protocols to ensure optimal results.
Stock Solution Preparation
Calcein Deep Red™ Acetate should be dissolved in DMSO to prepare stock solutions . The following table provides guidance for preparing stock solutions of different concentrations:
| Desired Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
|---|---|---|---|
| 1 mM | 2 mL | 10 mL | 20 mL |
| 5 mM | 0.4 mL | 2 mL | 4 mL |
| 10 mM | 0.2 mL | 1 mL | 2 mL |
When preparing stock solutions, it is important to use high-quality anhydrous DMSO to prevent hydrolysis of the acetate groups before cellular application . Stock solutions should be aliquoted and stored protected from light to prevent photobleaching.
Cell Assay Protocol
A recommended protocol for Calcein Deep Red™ Acetate cell viability assay in a 96-well microplate includes the following steps :
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Prepare cells: Plate 100 to 10,000 cells per well in a 96-well black wall/clear bottom microplate.
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Add test compounds to the cells for the desired period (e.g., 24, 48, or 96 hours) in a 37°C, 5% CO₂ incubator.
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For blank wells (medium without cells), add the corresponding amount of compound buffer.
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The total suggested volume is 100 μL for a 96-well plate and 25 μL for a 384-well plate.
Each cell line should be evaluated individually to determine the optimal cell density for proliferation or cytotoxicity induction . For proliferation assays, fewer cells should be used initially, while for toxicity assays, more cells should be used at the start.
Optimization Considerations
Several factors should be considered when optimizing protocols using Calcein Deep Red™ Acetate:
Research Findings and Applications
Scientific investigations utilizing Calcein Deep Red™ Acetate have demonstrated its utility in various research contexts, providing insights into cellular processes and experimental methodologies.
Kinetics of Cellular Uptake
Research has examined the concentration and time-dependent behavior of CellTrace™ calcein red-orange (AM) intracellular accumulation in colorectal adenocarcinoma cell lines and bovine aortic endothelial cells . While this specific study focused on a related calcein derivative, the methodological approaches—combining fluorescence correlation spectroscopy, fluorescence intensity measurements, and spatial intensity distribution analysis—demonstrate analytical techniques applicable to Calcein Deep Red™ Acetate studies .
These techniques provide insights beyond simple fluorescence intensity quantification, offering detailed information about the microscopic events involved in dye uptake, hydrolysis, and retention . Such approaches could be valuable for characterizing the kinetics of Calcein Deep Red™ Acetate in various cell types and experimental conditions.
Multicolor Cell Viability Assays
The development of Calcein Deep Red™ Acetate alongside other Calcein derivatives has enabled sophisticated multicolor cell viability assays . For example, the combination of Calcein UltraBlue™ AM (Ex/Em = 360/445 nm) with cell-impermeant Nuclear Green™ DCS1 (Ex/Em = 503/526 nm) allows for simultaneous assessment of viable and non-viable cells .
Similarly, Calcein Deep Red™ Acetate can be combined with other fluorophores with distinct spectral profiles to enable multiparameter analysis of cellular health and function . This multicolor capability has expanded the experimental toolkit available to researchers studying complex cellular processes and responses.
Comparison with Other Cell Viability Indicators
Understanding how Calcein Deep Red™ Acetate compares to other cell viability indicators helps researchers select the most appropriate tool for specific experimental needs.
Advantages over Traditional Calcein AM
Calcein Deep Red™ Acetate offers several advantages over traditional Calcein AM:
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Spectral Compatibility: The deep red fluorescence (Ex/Em = 646/659 nm) avoids overlap with GFP and other green fluorescent proteins, enabling studies with GFP-transfected cells .
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Multicolor Analysis: The distinct spectral profile allows for combination with other fluorophores, including other Calcein derivatives, for multiparameter analysis .
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Reduced Autofluorescence Interference: The deep red emission is less affected by cellular autofluorescence, which is typically stronger in the blue-green region of the spectrum.
Comparison with Other Fluorescent Viability Dyes
When compared to other fluorescent viability dyes, Calcein Deep Red™ Acetate offers both advantages and limitations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume